REACTION_SMILES
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[CH2:15]([CH3:16])[SH:17].[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[Cl-:1].[Cl:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:8]1[s:9][c:10]([C:12](=[O:13])[OH:14])[cH:11]2.[OH2:25]>>[Cl:2][c:3]1[cH:4][cH:5][cH:6][c:7]2[c:8]1[s:9][c:10]([C:12](=[O:14])[S:17][CH2:15][CH3:16])[cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCS
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc2cccc(Cl)c2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCSC(=O)c1cc2cccc(Cl)c2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |